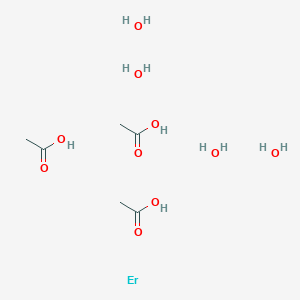

Acetic acid--erbium--water (3/1/4)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Erbium acetate tetrahydrate is a chemical compound with the formula Er(CH₃COO)₃·4H₂O. It is the acetate salt of erbium, a rare earth element. This compound appears as a light red solid and is soluble in water . Erbium acetate tetrahydrate is used in various scientific and industrial applications, particularly in the synthesis of optical materials .

Preparation Methods

Erbium acetate tetrahydrate can be synthesized through the reaction of erbium oxide (Er₂O₃) with acetic acid (CH₃COOH). The reaction typically occurs under controlled conditions to ensure the formation of the tetrahydrate form. The general reaction is as follows:

[ \text{Er}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Er(CH}_3\text{COO)}_3 + 3 \text{H}_2\text{O} ]

The resulting erbium acetate is then crystallized from the solution to obtain the tetrahydrate form .

Chemical Reactions Analysis

Erbium acetate tetrahydrate undergoes several types of chemical reactions, including thermal decomposition and hydrolysis. When heated, it decomposes to form various intermediate compounds before ultimately yielding erbium oxide (Er₂O₃). The decomposition process can be summarized as follows:

-

Thermal decomposition at 90°C: [ \text{Er(CH}_3\text{COO)}_3·4\text{H}_2\text{O} \rightarrow \text{Er(CH}_3\text{COO)}_3 + 4 \text{H}_2\text{O} ]

-

Further heating to 310°C: [ \text{Er(CH}_3\text{COO)}_3 \rightarrow \text{Er(OH)(CH}_3\text{COO)}_2 + \text{CH}_2=\text{C}=\text{O} ]

-

At 350°C: [ \text{Er(OH)(CH}_3\text{COO)}_2 \rightarrow \text{ErOCH}_3\text{COO} + \text{CH}_3\text{COOH} ]

-

Finally, at 590°C: [ 2 \text{ErOCH}_3\text{COO} \rightarrow \text{Er}_2\text{O}_3 + \text{CO}_2 ]

These reactions highlight the compound’s stability and its ability to form various intermediates before reaching the final product .

Scientific Research Applications

Erbium acetate tetrahydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of erbium acetate tetrahydrate primarily involves its ability to act as a source of erbium ions (Er³⁺). These ions interact with various molecular targets and pathways, depending on the application. For instance, in optical materials, erbium ions are responsible for the emission of light at specific wavelengths, making them valuable in telecommunications and laser technologies .

Comparison with Similar Compounds

Erbium acetate tetrahydrate can be compared with other similar compounds, such as holmium acetate and thulium acetate. These compounds share similar chemical properties due to their position in the lanthanide series. erbium acetate tetrahydrate is unique in its specific applications in optical materials and medical lasers .

Similar Compounds

- Holmium acetate

- Thulium acetate

- Erbium oxide

- Erbium chloride

- Erbium fluoride

Erbium acetate tetrahydrate stands out due to its specific luminescent properties and its role in advanced technological applications.

Properties

CAS No. |

207234-04-6 |

|---|---|

Molecular Formula |

C6H20ErO10 |

Molecular Weight |

419.48 g/mol |

IUPAC Name |

acetic acid;erbium;tetrahydrate |

InChI |

InChI=1S/3C2H4O2.Er.4H2O/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);;4*1H2 |

InChI Key |

SJIMNYNTHDVHGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.O.O.O.[Er] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B13902214.png)

![[(N-Ethyl-N-phenyldithiocarbamoyl)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13902223.png)

![2-(Piperidin-4-ylmethoxy)-1H-benzo[d]imidazole](/img/structure/B13902256.png)

![(2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B13902263.png)

![[2-(2-fluoroanilino)-1-methyl-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13902270.png)

![(1S)-1-methyl-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridin-4-one](/img/structure/B13902290.png)